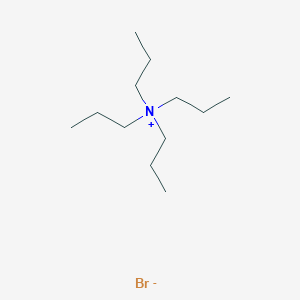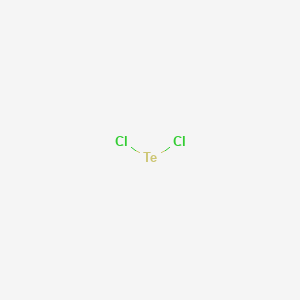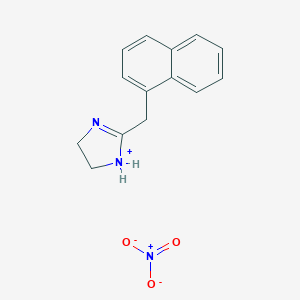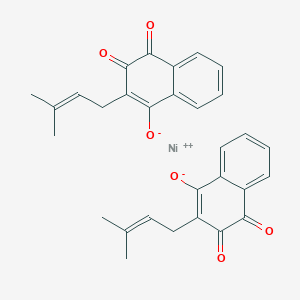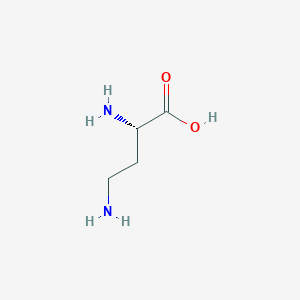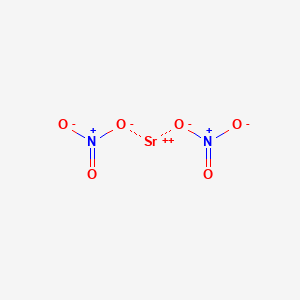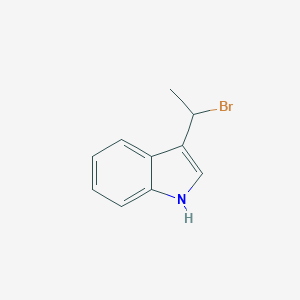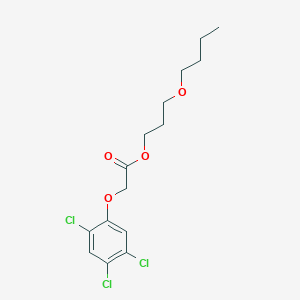
2,4,5-T-3-butoxypropyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-T-3-butoxypropyl is a synthetic compound that belongs to the class of herbicides. It is commonly used in agricultural practices to control the growth of weeds and unwanted vegetation. This compound is widely used due to its high effectiveness and low cost. However, it has been associated with several controversies, including its potential adverse effects on human health and the environment.
Wirkmechanismus
The mechanism of action of 2,4,5-T-3-butoxypropyl involves the disruption of plant growth and development. It acts as a growth regulator, inhibiting the synthesis of auxins, which are plant hormones responsible for cell elongation and division. This leads to the inhibition of plant growth and eventually, the death of the plant.
Biochemische Und Physiologische Effekte
2,4,5-T-3-butoxypropyl has been shown to have potential adverse effects on human health and the environment. It has been associated with the development of certain cancers, including non-Hodgkin's lymphoma and soft tissue sarcoma. It has also been linked to reproductive and developmental toxicity, as well as immune system disorders. In the environment, it can persist for a long time and contaminate soil and water, leading to potential ecological damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,4,5-T-3-butoxypropyl in lab experiments include its high effectiveness in controlling the growth of plants, its low cost, and its availability. However, its potential adverse effects on human health and the environment must be taken into consideration when conducting experiments.
Zukünftige Richtungen
Further research is needed to fully understand the potential adverse effects of 2,4,5-T-3-butoxypropyl on human health and the environment. The development of alternative herbicides that are more environmentally friendly and less toxic to humans is also needed. Additionally, the use of integrated pest management strategies that combine various methods, including biological control, cultural practices, and chemical control, should be encouraged to reduce the reliance on synthetic herbicides like 2,4,5-T-3-butoxypropyl.
Synthesemethoden
The synthesis of 2,4,5-T-3-butoxypropyl involves the reaction of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) with 3-butoxy-1-propanol in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
2,4,5-T-3-butoxypropyl has been extensively studied for its herbicidal properties. It is used in agricultural practices to control the growth of weeds and unwanted vegetation. Its effectiveness has been demonstrated in various crops, including corn, soybean, cotton, and wheat. However, its potential adverse effects on human health and the environment have also been studied.
Eigenschaften
CAS-Nummer |
1928-48-9 |
|---|---|
Produktname |
2,4,5-T-3-butoxypropyl |
Molekularformel |
C15H19Cl3O4 |
Molekulargewicht |
369.7 g/mol |
IUPAC-Name |
3-butoxypropyl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C15H19Cl3O4/c1-2-3-5-20-6-4-7-21-15(19)10-22-14-9-12(17)11(16)8-13(14)18/h8-9H,2-7,10H2,1H3 |
InChI-Schlüssel |
ISEZZVFHNHWUQW-UHFFFAOYSA-N |
SMILES |
CCCCOCCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Kanonische SMILES |
CCCCOCCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Andere CAS-Nummern |
1928-48-9 |
Synonyme |
3-butoxypropyl 2-(2,4,5-trichlorophenoxy)acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




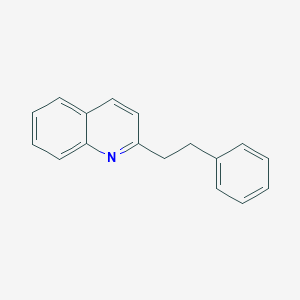
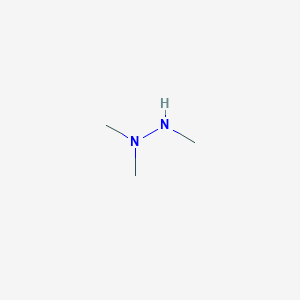
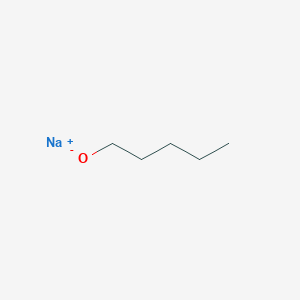
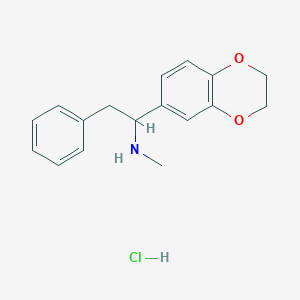
![N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide](/img/structure/B156845.png)
